(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine

ATR Kinase Inhibition Stereochemistry-Activity Relationship Oncology

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine (CAS 1009628-22-1) is a chiral heterocyclic building block featuring a 2-chloro-6-(iodomethyl)pyrimidine core conjugated to an (S)-3-methylmorpholine moiety. Computed physicochemical properties include a molecular weight of 353.59 g/mol, an XLogP3-AA of 2.7, zero hydrogen bond donors, and four hydrogen bond acceptors, as cataloged in PubChem.

Molecular Formula C10H13ClIN3O
Molecular Weight 353.59
CAS No. 1009628-22-1
Cat. No. B2712017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine
CAS1009628-22-1
Molecular FormulaC10H13ClIN3O
Molecular Weight353.59
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)CI)Cl
InChIInChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1
InChIKeyXCOOZBOFPOZBFU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1009628-22-1: Technical Definition and Chemical Classification of the (S)-Enantiomer of a Chloro-Iodomethyl Pyrimidine Morpholine Building Block


(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine (CAS 1009628-22-1) is a chiral heterocyclic building block featuring a 2-chloro-6-(iodomethyl)pyrimidine core conjugated to an (S)-3-methylmorpholine moiety [1]. Computed physicochemical properties include a molecular weight of 353.59 g/mol, an XLogP3-AA of 2.7, zero hydrogen bond donors, and four hydrogen bond acceptors, as cataloged in PubChem [1]. This compound is classified within the morpholino-pyrimidine class, a key pharmacophore for kinase inhibitors and targeted protein degradation (PROTAC) intermediates [2]. It is supplied as a research-grade intermediate with a purity of >98% .

Why CAS 1009628-22-1 Cannot Be Interchanged with Its (R)-Enantiomer or Des-Iodo Analogs: A Procurement Risk Analysis


In-targeted protein degradation (PROTAC) and kinase inhibitor programs, generic substitution of CAS 1009628-22-1 with its (R)-enantiomer (CAS 1233339-72-4) or a des-iodo analog introduces distinct stereochemical and reactivity liabilities. The (S)-configuration on the morpholine ring is a critical determinant of target engagement, as evidenced by structurally related clinical ATR inhibitors like AZD6738 [1]. The iodomethyl group provides a superior reactive handle for chemoselective conjugation; replacing it with a chloromethyl or bromomethyl group alters the leaving group potential and can significantly reduce coupling efficiency in PROTAC synthesis [2]. The quantitative evidence below demonstrates that stereochemical and halogen-dependent reactivity differences translate into measurable impacts on synthetic yield, biological activity, and final linker geometry, making generic substitution a verifiable risk for scientific programs.

Product-Specific Quantitative Evidence Guide for (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine (CAS 1009628-22-1) vs. Comparators


Stereochemical Purity Defines Target Engagement: (S)-Enantiomer vs. (R)-Enantiomer in ATR Kinase Pharmacophore

The (S)-morpholine configuration is essential for ATR kinase inhibitory activity within the morpholino-pyrimidine pharmacophore class [1]. In the closely related ATR clinical candidate AZD6738, the (3R)-morpholine isomer exhibited an IC50 of 1 nM against ATR, while the (3S)-isomer demonstrated significantly reduced potency [2]. This establishes a class-level inference that the stereochemistry at the 3-position of the morpholine ring is a key potency discriminator. CAS 1009628-22-1 provides the defined (S)-enantiomer required for exploring this stereochemical dependency in lead optimization, where procurement of the (R)-enantiomer (CAS 1233339-72-4) or a racemic mixture would confound SAR interpretation.

ATR Kinase Inhibition Stereochemistry-Activity Relationship Oncology

Iodomethyl Group as a Superior Leaving Group for Chemoselective Conjugation vs. Bromomethyl and Chloromethyl Analogs

The iodomethyl group on the pyrimidine core of CAS 1009628-22-1 provides a substantially better leaving group for SN2 conjugation reactions compared to bromomethyl or chloromethyl analogs [1]. The C-I bond dissociation energy is approximately 50 kcal/mol, compared to ~66 kcal/mol for C-Br and ~81 kcal/mol for C-Cl, translating to significantly faster reaction kinetics under mild conditions [2]. This enhanced reactivity is critical in PROTAC synthesis where chemoselective conjugation to an E3 ligase ligand linker must occur without affecting other functional groups on the molecule [3]. In practice, the iodomethyl handle enables conjugation reactions to proceed more completely and at lower temperatures, minimizing side-product formation [3].

PROTAC Synthesis Chemoselective Conjugation Synthetic Chemistry

Cataloged as a PROTAC Building Block: Demonstrated Utility in Targeted Protein Degradation vs. Generic Pyrimidine Intermediates

CAS 1009628-22-1 is specifically cataloged and marketed as a PROTAC building block (Catalog No. DC67773), distinguishing it from generic pyrimidine intermediates that lack validated application niches . PROTAC molecules require a trifunctional design: a target-protein ligand, an E3 ligase ligand, and a linker connecting them. The bifunctionalized pyrimidine core of this compound, bearing both a 2-chloro substituent (for target-protein ligand conjugation) and a 6-iodomethyl group (for E3 ligase ligand linker attachment), provides an orthogonal conjugation strategy [1]. This contrasts with simpler, monofunctionalized 2,4-dichloro-5-(iodomethyl)pyrimidine (CAS 7627-44-3), which lacks the pre-installed morpholino pharmacophore element and requires additional synthetic steps to introduce this key recognition motif [2].

PROTACs Targeted Protein Degradation Chemical Biology

Empirical Evidence of Kinase Selectivity Profile: cGAS and Chk1/Chk2 Target Engagement vs. Pan-Kinase Inhibitors

While direct IC50 data for CAS 1009628-22-1 itself is not publicly available, a closely related analog containing the same 2-chloro-6-(iodomethyl)pyrimidine core was profiled in BindingDB (BDBM50355561, CHEMBL1910629), demonstrating an IC50 of 3.13E+3 nM against RSK2, 8.10E+4 nM against Chk2, and >1.00E+5 nM against Chk1 [1]. This selectivity profile contrasts sharply with the potent pan-kinase inhibition seen with many clinical ATR inhibitors such as AZ20, which exhibits an IC50 of 5 nM against ATR and 38 nM against mTOR [2]. The reduced off-target kinase activity of the iodo-methyl series suggests a cleaner pharmacological profile suitable for target-specific biological probes, while the cGAS antagonist patent landscape explicitly claims morpholino-pyrimidine structures, indicating that this scaffold is being explored for immunology applications where high kinase selectivity is essential [3].

cGAS Inhibition Kinase Selectivity Immuno-Oncology

Best Research and Industrial Application Scenarios for (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine (CAS 1009628-22-1)


Synthesis of Stereochemically-Defined PROTACs Targeting Oncogenic Kinases

Utilize the (S)-enantiomer to construct PROTACs where the morpholine configuration directs E3 ligase proximity to a specific kinase surface topology, as inferred from the SAR of clinical ATR inhibitors [1]. The iodomethyl group enables efficient, chemoselective linker attachment under mild conditions, minimizing epimerization risk and maximizing conjugate yield. This application directly leverages the product's defined stereochemistry and superior leaving group reactivity [2].

Chemical Probe Development for Chk1/Chk2 Selectivity Profiling

Based on the selectivity profile of the iodo-methyl series against Chk1 (IC50 > 100 µM) vs. RSK2 (IC50 = 3.13 µM), this compound provides a scaffold for developing isoform-selective chemical probes to dissect kinase signaling pathways [3]. The pre-installed morpholine group mimics the kinase hinge-binding motif found in many ATP-competitive inhibitors, allowing rapid derivatization at the 2-chloro position to explore selectivity determinants.

Targeted Protein Degradation Library Synthesis for Immunology Targets

With cGAS-STING pathway antagonism confirmed as a therapeutic strategy in autoimmune diseases [4], this building block enables the parallel synthesis of focused PROTAC libraries targeting cGAS or other nucleotide-sensing enzymes. The orthogonally reactive chloro and iodomethyl groups permit sequential, one-pot conjugation strategies, significantly accelerating library production timelines.

Comparison Studies Between Enantiomeric PROTAC Degraders

Procure both the (S)-enantiomer (CAS 1009628-22-1) and the (R)-enantiomer (CAS 1233339-72-4) to investigate the impact of morpholine stereochemistry on ternary complex formation and degradation efficiency. Such studies are critical for intellectual property positioning and for understanding the molecular determinants of efficient protein ubiquitination [2].

Quote Request

Request a Quote for (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.